Diethyl (2,4-difluorobenzoyl)malonate

Description

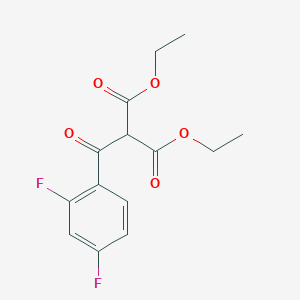

Diethyl (2,4-difluorobenzoyl)malonate is a malonic acid derivative where the central methylene group is substituted with a 2,4-difluorobenzoyl moiety and esterified with ethyl groups. Malonate esters are pivotal in organic synthesis, serving as precursors for cyclizations, Michael additions, and C–H functionalizations due to their dual ester groups and acidic α-hydrogens . Fluorinated aromatic substituents, such as 2,4-difluorobenzoyl, enhance electrophilicity and influence solubility, reactivity, and biological activity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C14H14F2O5 |

|---|---|

Molecular Weight |

300.25 g/mol |

IUPAC Name |

diethyl 2-(2,4-difluorobenzoyl)propanedioate |

InChI |

InChI=1S/C14H14F2O5/c1-3-20-13(18)11(14(19)21-4-2)12(17)9-6-5-8(15)7-10(9)16/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

BDSYVCVFTFZVCR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)F)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Diethyl (2,4-Dichlorophenyl)Malonate (CAS 111544-93-5)

- Structure : The dichlorophenyl analog replaces fluorine with chlorine atoms. Chlorine’s stronger electron-withdrawing nature increases the compound’s electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to the difluoro derivative .

- Synthesis: Prepared via coupling reactions similar to those in , where copper catalysis (CuI/2-phenylphenol) enables aryl-iodide coupling to diethyl malonate. Chlorinated substrates may require harsher conditions (e.g., higher temperatures) due to lower leaving-group ability compared to fluorides .

Dimethyl 2-(3,5-Difluorobenzoyl)-2-{2-[4-(Methylsulfonyl)Phenyl]-2-Oxoethyl}Malonate

- Structure: This dimethyl ester features a 3,5-difluorobenzoyl group and additional sulfonyl and oxoethyl substituents.

- Applications : Such derivatives are used in medicinal chemistry for their ability to modulate enzyme inhibition via hydrogen bonding and steric effects.

Diethyl 2-(Pyrido[1,2-a]Indol-10-yl)Malonate

- Structure : Incorporates a heterocyclic pyridoindole group, enabling π-π interactions in catalysis or drug design. The fluorine-free structure contrasts with the target compound, highlighting how fluorination alters electronic properties and metabolic stability .

Physical and Thermal Properties

Volatility and Melting Points :

- Diethyl Malonate (Parent Compound) : Melts at -50°C and boils at 199°C . Fluorinated analogs like diethyl (2,4-difluorobenzoyl)malonate likely exhibit higher melting points due to increased molecular weight and polarity.

- Hf/Zr Malonate Complexes : Homoleptic diethyl malonate complexes melt as low as 62°C, demonstrating enhanced volatility for MOCVD applications. Fluorinated variants may retain similar volatility but with improved air stability .

- Solubility: Fluorine’s electronegativity enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to chlorinated analogs, which favor non-polar solvents .

Data Tables

Table 1: Comparative Properties of Diethyl Malonate Derivatives

*Estimated based on fluorinated analogs. †From analogous dichlorophenyl compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.